(S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid

Chiral resolution Stereochemistry Piperazine building block

(S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid (CAS 363192-86-3) is a single-enantiomer, orthogonally protected piperazine-2-carboxylic acid derivative with molecular formula C11H20N2O4 and molecular weight 244.29 g/mol. It belongs to the class of N-Boc-protected chiral piperazine amino acids, which serve as conformationally constrained building blocks in medicinal chemistry and peptide synthesis.

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
Cat. No. B8190217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C
InChIInChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-5-12(4)7-8(13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15)/t8-/m0/s1
InChIKeyDEVGLXXPCHEYGJ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid – Procurement-Grade Chiral Piperazine Building Block (CAS 363192-86-3)


(S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid (CAS 363192-86-3) is a single-enantiomer, orthogonally protected piperazine-2-carboxylic acid derivative with molecular formula C11H20N2O4 and molecular weight 244.29 g/mol . It belongs to the class of N-Boc-protected chiral piperazine amino acids, which serve as conformationally constrained building blocks in medicinal chemistry and peptide synthesis . The compound features a tert-butoxycarbonyl (Boc) protecting group at the N1 position, a methyl substituent at the N4 position, and a free carboxylic acid at the C2 position bearing S absolute configuration . This specific protection pattern enables orthogonal deprotection strategies—Boc removal under acidic conditions (TFA) yields the free amine for further functionalization, while the carboxylic acid permits amide coupling or esterification without affecting the Boc group .

Why (S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid Cannot Be Replaced by the Racemate, R-Enantiomer, or Regioisomer


Substituting this compound with its racemate (CAS 1263377-93-0), its R-enantiomer (CAS 363192-62-5), or its regioisomer (CAS 2165707-14-0) introduces distinct and scientifically consequential differences. The racemate delivers a 1:1 mixture of S and R enantiomers, reducing the effective concentration of the desired stereoisomer by 50% and introducing an enantiomeric impurity that can yield diastereomeric products in downstream chiral syntheses . The R-enantiomer produces the opposite absolute configuration at the piperazine C2 stereocenter, which—based on class-level precedence in piperazine-2-carboxylic acid-derived drugs such as indinavir—can result in complete loss or inversion of target binding affinity [1]. The regioisomer (S)-4-(tert-butoxycarbonyl)-1-methylpiperazine-2-carboxylic acid relocates the Boc group from N1 to N4, fundamentally altering the orthogonal deprotection sequence: Boc removal exposes a different ring nitrogen, leading to divergent downstream coupling regiochemistry . These differences cannot be compensated by adjusting stoichiometry or reaction conditions; they are intrinsic to the compound's stereochemistry and protection topology.

Quantitative Differentiation Evidence for (S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid Against Its Closest Analogs


Enantiomeric Identity: S-Enantiomer (CAS 363192-86-3) vs. R-Enantiomer (CAS 363192-62-5) – Opposite Absolute Configuration at C2

The S-enantiomer (CAS 363192-86-3) and R-enantiomer (CAS 363192-62-5) are non-superimposable mirror images with identical molecular formula (C11H20N2O4, MW 244.29) but opposite configuration at the piperazine C2 stereocenter. The S-enantiomer has the SMILES notation O=C([C@H]1N(C(OC(C)(C)C)=O)CCN(C)C1)O, while the R-enantiomer is O=C([C@@H]1N(C(OC(C)(C)C)=O)CCN(C)C1)O . In the synthesis of enantiopure piperazine-2-carboxylic acid-derived drugs such as the HIV protease inhibitor indinavir (Crixivan), the S absolute configuration at the piperazine C2 position is required for target binding; the R-enantiomer yields inactive or off-target compounds [1]. Patent literature establishes that enantiomeric piperazine derivatives can be resolved to >97% optical purity using chiral sulfonamide resolving agents, confirming that procurement of the single enantiomer eliminates the need for downstream chiral separation that would be required if the racemate were purchased [2].

Chiral resolution Stereochemistry Piperazine building block

Single Enantiomer vs. Racemate: Effective Concentration and Impurity Profile – S-Enantiomer (CAS 363192-86-3) vs. Racemic Mixture (CAS 1263377-93-0)

The S-enantiomer (CAS 363192-86-3) is supplied as a single stereoisomer at 97–98% chemical purity. The racemic mixture (CAS 1263377-93-0) is a 1:1 ratio of S and R enantiomers and is commercially available at a range of purities from 90% (CalpacLab) to 98% (Leyan) [1]. Crucially, even at 98% chemical purity, the racemate contains only approximately 49% of the desired S-enantiomer, with the remaining ~49% being the R-enantiomer. This means that for every gram of racemate procured, at most 0.49 g of the target S-enantiomer is usable for enantioselective synthesis . The patent literature demonstrates that chiral resolution of piperazine-2-carboxylic acid derivatives can achieve enantiomeric excess (ee) of >97%, confirming that pre-resolved single-enantiomer material eliminates the cost, yield loss, and analytical burden of in-house chiral separation [2].

Enantiomeric purity Racemic mixture Chiral building block procurement

Regioisomeric Protection Topology: Boc-N1/Methyl-N4 (Target) vs. Boc-N4/Methyl-N1 (CAS 2165707-14-0) – Orthogonal Deprotonation Site Differentiation

The target compound places the Boc protecting group on N1 and the methyl substituent on N4 (SMILES: O=C([C@H]1N(C(OC(C)(C)C)=O)CCN(C)C1)O). The regioisomer (CAS 2165707-14-0) reverses this topology: Boc on N4 and methyl on N1 (SMILES: O=C([C@H]1N(C)CCN(C(OC(C)(C)C)=O)C1)O) . Boc deprotection (e.g., TFA/DCM) on the target compound liberates the N1 nitrogen proximal to the carboxylic acid, enabling regioselective amide bond formation at the N1 position immediately adjacent to the stereocenter. In the regioisomer, Boc removal exposes N4, which is distal to the carboxylic acid and adjacent to the methyl-bearing nitrogen, leading to a different connectivity in downstream coupling products . The regioisomer also requires refrigerated storage (2–8°C) vs. room-temperature storage for the target compound, indicating differential solid-state stability . Both compounds share the same molecular formula (C11H20N2O4, MW 244.29) and S configuration at C2, making them indistinguishable by mass spectrometry or elemental analysis alone—only NMR or chiral HPLC can differentiate them .

Orthogonal protection Regioisomer Solid-phase peptide synthesis Selective deprotection

Enzymatic Kinetic Resolution Capability: CAL-A Lipase Discriminates N1-Boc vs. N4-Boc Piperazine-2-Carboxylic Acid Esters with E > 200

In a controlled enzymatic study, Candida antarctica lipase A (CAL-A) catalyzed the N-acylation of N-4-Boc-piperazine-2-carboxylic acid methyl ester (rac-1) with an enantiomeric ratio E > 200, and N-1-Boc-piperazine-2-carboxylic acid methyl ester (rac-2) with E = 200, using 2,2,2-trifluoroethyl butanoate in tert-butyl methyl ether (TBME) . The (S)-enantiomer was the fast-reacting enantiomer in the dynamic kinetic resolution of rac-1, yielding up to 75% product with S-absolute configuration within 48 hours . This demonstrates that the N1-Boc protection pattern (as in the target compound) is compatible with high-fidelity enzymatic discrimination, enabling access to enantiopure material via biocatalytic routes when racemic feedstock is available. The E > 200 threshold is widely accepted as indicative of preparatively useful enantioselectivity [1].

Lipase catalysis Kinetic resolution Enantioselective acylation Biocatalysis

Industrial-Scale Chiral Resolution Precedent: Optical Purity ≥97% ee Achievable for (S)-Piperazine-2-Carboxylic Acid Derivatives via Sulfonamide Resolution

U.S. Patent 5,792,869 (Murakami et al., Yamakawa Chemical Industry Co.) describes an industrial-scale process for preparing optically active 2-piperazine-carboxylic acid derivatives, specifically the S-enantiomer, using sulfonamide resolving agents derived from optically active amino acids (e.g., N-tosyl-L-phenylalanine, N-tosyl-L-alanine) [1]. The process yields a salt with optical purity of 97% or higher at a yield of 95% or more, and the resolved products are preferably isolated as 4-t-butoxycarbonyl (Boc) derivatives [1]. The resolving agents are recoverable and reusable, making the process economically viable at scale [2]. For compounds with a substituted phenyl group, a single crystallization is usually sufficient to achieve optical purity exceeding 97% [2]. This patent establishes that the S-enantiomer of piperazine-2-carboxylic acid derivatives—the core scaffold of the target compound—can be reliably produced at industrial scale with high enantiopurity, providing procurement confidence regarding batch-to-batch stereochemical consistency.

Chiral resolution Diastereomeric salt Optical purity Process chemistry

Drug-Scaffold Relevance: Chiral Piperazine-2-Carboxylic Acid as Key Intermediate for FDA-Approved HIV Protease Inhibitor Indinavir (Crixivan)

Piperazine-2-carboxylic acid in its enantiopure (S)-form is a critical chiral building block for the synthesis of the HIV protease inhibitor indinavir (Crixivan, Merck), which contains an (S)-piperazine-2-carboxamide core [1]. The synthesis of indinavir requires (S)-N-tert-butyl-2-piperazinecarboxamide or its Boc-protected derivative as a key intermediate; the use of racemic material necessitates a chiral resolution step that adds cost and reduces overall yield [2]. The target compound's Boc-N1/methyl-N4 protection pattern provides the precise orthogonal protection topology needed for sequential functionalization of the piperazine ring in multi-step medicinal chemistry campaigns, where the methyl group at N4 remains inert during Boc deprotection and amide coupling steps . While the target compound is a building block rather than the final drug intermediate, its structural similarity to the indinavir piperazine scaffold (Boc-protected, C2-carboxylic acid, S-configuration) positions it as a versatile starting material for library synthesis of piperazine-2-carboxamide-containing compound collections [2].

HIV protease inhibitor Chiral building block Indinavir Medicinal chemistry

Procurement-Relevant Application Scenarios for (S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid


Enantioselective Synthesis of Piperazine-2-Carboxamide Drug Candidates

When designing a medicinal chemistry campaign around piperazine-2-carboxamide scaffolds—such as HIV protease inhibitors, NMDA receptor antagonists, or FAAH inhibitors—the S-enantiomer (CAS 363192-86-3) provides the correct absolute configuration at the C2 stereocenter directly from the building block. The Boc-N1 protection allows selective N1 deprotection (TFA) after C2 amide coupling, while the N4-methyl remains inert throughout, enabling sequential functionalization of the two ring nitrogens. Procurement of the single enantiomer eliminates the 50% mass loss and additional chromatography associated with racemate resolution, directly reducing cost-per-mole of final compound in library synthesis .

Solid-Phase Peptide Synthesis Incorporating Conformationally Constrained Piperazine Amino Acids

The compound's free carboxylic acid enables direct coupling to resin-bound amines using standard SPPS activation reagents (HBTU, HATU, DIC/HOBt). The Boc group provides orthogonal protection compatible with Fmoc-strategy SPPS: Boc is stable to the piperidine deprotection conditions used for Fmoc removal, allowing the piperazine moiety to be incorporated as a turn-inducing or conformational constraint element in peptidomimetic sequences. The N4-methyl group increases lipophilicity (calculated LogP = 0.62) relative to unsubstituted piperazine, which can favorably modulate the pharmacokinetic properties of the resulting peptide .

Biocatalytic Process Development and Chiral Quality Control Benchmarking

For laboratories developing enzymatic resolution processes, CAL-A lipase (Candida antarctica lipase A) has been shown to resolve N1-Boc-piperazine-2-carboxylic acid methyl esters with E = 200, providing a benchmark for enantioselectivity . The S-enantiomer of the target compound (as free acid) can serve as an authentic chiral standard for HPLC method development on chiral stationary phases, enabling quantification of enantiomeric excess in reaction monitoring. The established industrial resolution process (U.S. Patent 5,792,869) achieving ≥97% ee at ≥95% yield serves as a procurement quality specification reference point [1].

Structure-Activity Relationship (SAR) Studies Requiring Regioisomeric Control

In SAR programs exploring the effect of N-substitution patterns on piperazine-containing ligands, the target compound's specific Boc-N1/methyl-N4 topology must beprocured as a distinct entity from its regioisomer (Boc-N4/methyl-N1, CAS 2165707-14-0). These two regioisomers are isobaric (MW 244.29) and cannot be distinguished by mass spectrometry; procurement of the correct regioisomer from a vendor providing orthogonal analytical characterization (NMR, HPLC retention time, MDL number) is essential to avoid misassignment of biological activity to the wrong positional isomer .

Quote Request

Request a Quote for (S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.